Fedratinib - 936091-26-8

Fedratinib

Catalog Number: EVT-287151
CAS Number: 936091-26-8
Molecular Formula: C27H36N6O3S
Molecular Weight: 524.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fedratinib is a potent, oral, small molecule inhibitor of Janus Associated Kinase 2 (JAK2) [, ]. It was initially developed by Sanofi, later acquired by Impact Biomedicines, and is currently marketed by Bristol Myers Squibb under the brand name INREBIC® [, ]. Fedratinib exhibits selectivity for JAK2 over other JAK family members, with greater selectivity compared to Ruxolitinib [, , , ]. Besides JAK2, Fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4) [].

Mechanism of Action

Fedratinib primarily exerts its therapeutic effect by selectively inhibiting the JAK2 signaling pathway [, , , , , , , ]. The JAK/STAT pathway, particularly JAK2, plays a crucial role in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis (MF) [, ]. Dysregulated JAK2 signaling leads to the overproduction of blood cells and the development of MF symptoms [].

Fedratinib binds to the ATP-binding site of JAK2, inhibiting its kinase activity [, ]. This inhibition prevents the phosphorylation of downstream signaling molecules, including STAT proteins, ultimately reducing the production of inflammatory cytokines and the proliferation of myeloid cells [, , , ].

Inhibition of FLT3 by Fedratinib might contribute to its activity in certain types of leukemia, especially those driven by FLT3 mutations []. Additionally, Fedratinib's ability to inhibit BRD4, a protein involved in transcriptional regulation, might contribute to its overall anti-cancer effects [].

Applications

Myelofibrosis

Fedratinib has demonstrated significant efficacy in treating MF, particularly in patients with intermediate-2 or high-risk disease [, , , , , , , , , , , , ]. Clinical trials, including JAKARTA, JAKARTA2, FREEDOM, and FREEDOM2, have shown that Fedratinib can effectively reduce spleen size, alleviate MF-related symptoms, and potentially improve survival in patients with MF, including those previously treated with Ruxolitinib [, , , , , , , , , , , ].

Other Myeloproliferative Neoplasms

Fedratinib has also shown potential in treating other MPNs, such as polycythemia vera (PV) and essential thrombocythemia (ET), particularly in patients who have progressed to MF (post-PV MF and post-ET MF) [, , , , , ].

Drug-Resistant Cancers

Research suggests that Fedratinib might help overcome multidrug resistance (MDR) in certain cancers []. Studies have shown that Fedratinib inhibits P-glycoprotein (P-gp), a transporter protein responsible for pumping drugs out of cancer cells, thereby enhancing the efficacy of anti-cancer drugs in P-gp-overexpressing drug-resistant cancer cells [].

B-Cell Acute Lymphoblastic Leukemia

Preliminary in vitro and in vivo studies suggest that combining Fedratinib with Venetoclax, a BCL-2 inhibitor, exhibits synergistic activity against B-cell acute lymphoblastic leukemia (B-ALL) [, ]. This combination demonstrated promising results in reducing leukemia cell burden and enhancing the expression of CD19, a target for CAR T-cell therapy [, ].

Future Directions
  • Long-term safety and efficacy: While clinical trials have demonstrated the efficacy of Fedratinib, continued monitoring is needed to assess its long-term safety and efficacy, particularly regarding the risk of Wernicke's encephalopathy [, , ].
  • Optimization of treatment strategies: Research is needed to optimize Fedratinib dosing and identify potential biomarkers to predict treatment response and guide individualized therapy [, , ].
  • Combination therapies: Exploring combination therapies with Fedratinib, such as with Venetoclax for B-ALL or other targeted therapies for MF, holds promise for improving treatment outcomes [, , , ].
  • Mechanism of resistance: Further research is needed to understand the mechanisms of resistance to Fedratinib in MF and other malignancies, paving the way for developing strategies to overcome resistance [, ].
  • Expansion to other hematologic malignancies: Given its unique kinase inhibition profile, investigating the efficacy of Fedratinib in other hematologic malignancies, such as MDS/MPN and chronic neutrophilic leukemia, could uncover new therapeutic avenues [].

Properties

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Solubility

Soluble in DMSO (45mg/mL)

Synonyms

Fedratinib
fedratinib hydrochloride
Inrebic
N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide
SAR302503
TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.